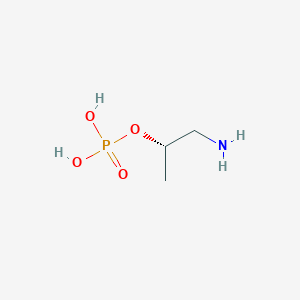
(S)-1-Aminopropan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-aminopropan-2-yl phosphate is a 1-aminopropan-2-yl phosphate. It is an enantiomer of a (R)-1-aminopropan-2-yl phosphate.
Scientific Research Applications
Applications in Immunomodulation and Heart Rate Effects
- Immunomodulatory Activity : Research by (Hamada et al., 2010) explored the use of compounds including (S)-1-Aminopropan-2-yl phosphate derivatives for their immunomodulatory activity, specifically targeting the sphingosine 1-phosphate receptor-1 (S1P(1)).
- Heart Rate Impact : The same study highlighted the challenge in reducing heart rate effects while maintaining immunomodulatory properties, indicating a complex interaction between S1P(1) agonism and heart rate modulation.
Microbial Metabolism
- Role in Pseudomonas Metabolism : A study by (Jones & Turner, 1973) detailed how a Pseudomonas species metabolizes stereoisomers of 1-aminopropan-2-ol, implicating (S)-1-Aminopropan-2-yl phosphate as an intermediate in this process. This work contributes to understanding microbial pathways involving amino alcohols.
Inhibitory Effects on Polyamine Biosynthesis
- Inhibition of Enzymes in Polyamine Biosynthesis : Research by (Khomutov et al., 1985) demonstrated the inhibitory effects of a compound closely related to (S)-1-Aminopropan-2-yl phosphate on key enzymes in polyamine biosynthesis. This highlights potential therapeutic applications in regulating polyamine levels.
Adhesive Polymer Monomers
- Use in Adhesive Polymers : A study by (Moszner et al., 2006) synthesized derivatives of (S)-1-Aminopropan-2-yl phosphate for use in adhesive polymers, demonstrating the versatility of this compound in material science.
Molecular Structure and Aggregation Behavior
- Structural Analysis and Aggregation : Research by (Dar et al., 2015) analyzed the crystal structures and solid-state aggregation behavior of 2,6-diisopropyl phenyl phosphates, which are structurally related to (S)-1-Aminopropan-2-yl phosphate, providing insights into the physicochemical properties of such compounds.
NMR Characterization in pH Behavior Studies
- pH Behavior Study Using NMR : A study by (Myller et al., 2013) employed NMR to characterize the pH behavior of a 2-aminoethyl dihydrogen phosphate zwitterion, which is closely related to (S)-1-Aminopropan-2-yl phosphate. This research is significant for understanding the zwitterionic properties of such compounds.
Phosphate Sensing and Signal Discrimination
- Sensing and Discrimination of Phosphates : In the field of chemical sensing, (Ambrosi et al., 2009) explored the use of Zn(II)-dinuclear systems, related to (S)-1-Aminopropan-2-yl phosphate, as receptors to selectively discriminate and signal different phosphate compounds in water.
properties
Molecular Formula |
C3H10NO4P |
|---|---|
Molecular Weight |
155.09 g/mol |
IUPAC Name |
[(2S)-1-aminopropan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m0/s1 |
InChI Key |
YBOLZUJJGUZUDC-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CN)OP(=O)(O)O |
SMILES |
CC(CN)OP(=O)(O)O |
Canonical SMILES |
CC(CN)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



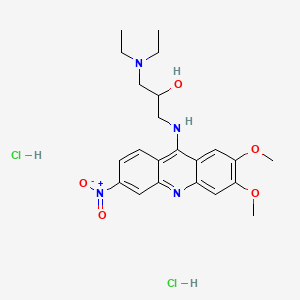


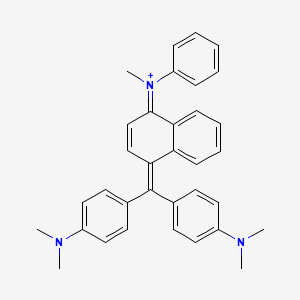

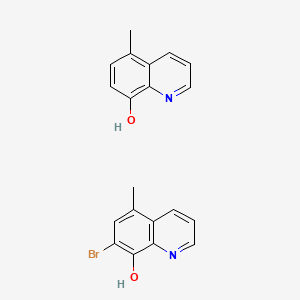
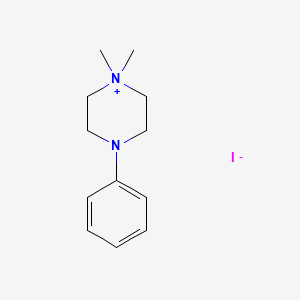



![(2S,4R)-1-[(2S)-2-[4-[[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoyl]amino]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1195033.png)

